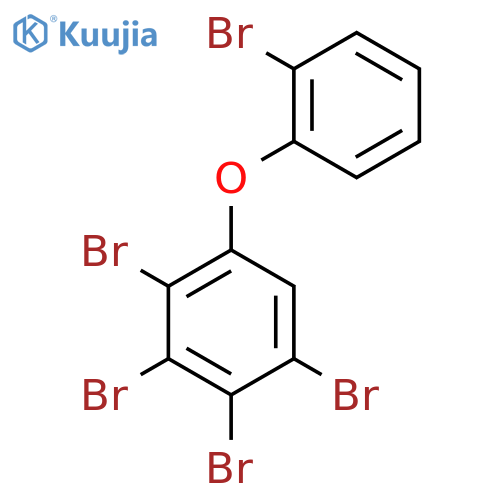Cas no 446254-53-1 (2,2',3,4,5-Pentabromodiphenyl Ether)

446254-53-1 structure
商品名:2,2',3,4,5-Pentabromodiphenyl Ether
2,2',3,4,5-Pentabromodiphenyl Ether 化学的及び物理的性質
名前と識別子
-
- 2,2',3,4,5-Pentabromodiphenyl Ether in Isooctane
- BDE-86
- 2,2',3,4,5-Pentabromodiphenyl ether
- DTXSID70879902
- Benzene, 1,2,3,4-tetrabromo-5-(2-bromophenoxy)-
- PDBE 86
- X5P678S44C
- UNII-X5P678S44C
- Q27293583
- 1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene
- 446254-53-1
- 2,2',3,4,5-Pentabromodiphenyl Ether
-
- インチ: InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H
- InChIKey: YMVWYUWOUOQCQP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 563.62163Da
- どういたいしつりょう: 559.62573Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 9.2Ų
2,2',3,4,5-Pentabromodiphenyl Ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P274555-10mg |
2,2',3,4,5-Pentabromodiphenyl Ether |
446254-53-1 | 10mg |
$1499.00 | 2023-05-17 | ||
| TRC | P274555-1mg |
2,2',3,4,5-Pentabromodiphenyl Ether |
446254-53-1 | 1mg |
$190.00 | 2023-05-17 |
2,2',3,4,5-Pentabromodiphenyl Ether 関連文献
-
Terry F. Bidleman,Agneta Andersson,Sonia Brugel,Lars Ericson,Peter Haglund,Darya Kupryianchyk,Danny C. P. Lau,Per Liljelind,Lisa Lundin,Anders Tysklind,Mats Tysklind Environ. Sci.: Processes Impacts 2019 21 881
446254-53-1 (2,2',3,4,5-Pentabromodiphenyl Ether) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
